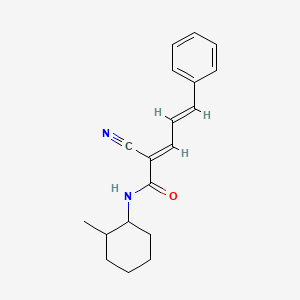![molecular formula C16H13ClN4O B5908415 N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, commonly known as CBT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of CBT is not fully understood. However, it has been suggested that CBT exerts its pharmacological effects by modulating various signaling pathways in the body. CBT has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. CBT has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CBT has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. CBT also reduces the levels of reactive oxygen species, which are involved in oxidative stress. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CBT has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
CBT has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has a low toxicity profile and does not exhibit any significant side effects. However, CBT has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of CBT is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on CBT. One direction is to further investigate its mechanism of action. Understanding the molecular pathways involved in the pharmacological effects of CBT can lead to the development of more effective drugs. Another direction is to investigate the potential of CBT in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of novel formulations of CBT that improve its solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CBT is a promising compound that has shown significant pharmacological properties. Its synthesis method is relatively simple and cost-effective. CBT has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has a positive effect on the nervous system. Further research on CBT can lead to the development of more effective drugs for the treatment of various diseases.
合成方法
CBT can be synthesized by the condensation of 4-chlorobenzaldehyde and 2-aminobenzyl alcohol in the presence of a catalytic amount of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain CBT. The synthesis method of CBT is relatively simple and cost-effective.
科学研究应用
CBT has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. CBT has also been shown to have a positive effect on the nervous system, exhibiting anxiolytic and antidepressant properties. Additionally, CBT has been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.
属性
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-7-5-13(6-8-15)10-22-16-4-2-1-3-14(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMIONFOBSART-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)


![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)
